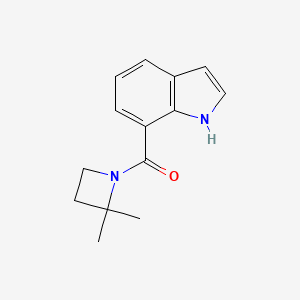
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone, also known as DMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMIM is a synthetic compound that is derived from indole and azetidine. It has a unique molecular structure that makes it a promising candidate for various scientific applications.
作用机制
The mechanism of action of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is not fully understood, but several studies have suggested that it works by inhibiting the cell cycle and inducing apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
实验室实验的优点和局限性
One of the main advantages of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone is its potent anticancer activity, which makes it a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone. One of the most promising directions is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the identification of new targets and pathways that can be targeted by this compound to improve its anticancer activity. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as materials science and organic chemistry.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer. Further research is needed to fully understand the mechanism of action of this compound and to identify new targets and pathways that can be targeted by this compound.
合成方法
The synthesis of (2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the formation of the azetidine ring using a suitable reagent, followed by the addition of the indole moiety to the azetidine ring. The final step involves the purification of the compound using various techniques such as column chromatography and recrystallization.
科学研究应用
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent anticancer activity and can be used as a potential drug candidate for the treatment of various types of cancer.
属性
IUPAC Name |
(2,2-dimethylazetidin-1-yl)-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-14(2)7-9-16(14)13(17)11-5-3-4-10-6-8-15-12(10)11/h3-6,8,15H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDUUEHBAGCDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)C2=CC=CC3=C2NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
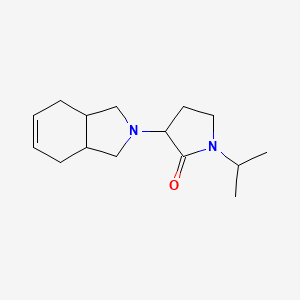
![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
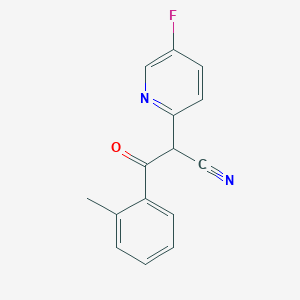
![N-[(3-hydroxythiolan-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B7585310.png)
![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![2,3-difluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585331.png)

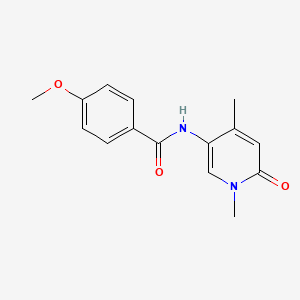
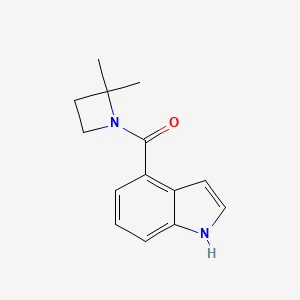
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
